![molecular formula C7H10O2 B14449991 (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol CAS No. 77023-02-0](/img/structure/B14449991.png)
(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol: is a bicyclic organic compound featuring an oxirane ring fused to a cyclohexene ring. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a coupling agent to functionalize various substrates .
Biology:
Medicine:
- Potential applications in drug development due to its unique structural properties.
Industry:
Wirkmechanismus
The mechanism of action for (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol involves its reactivity due to the strained oxirane ring. This ring can open under various conditions, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
Uniqueness:
Eigenschaften
CAS-Nummer |
77023-02-0 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]hept-3-en-1-ylmethanol |
InChI |
InChI=1S/C7H10O2/c8-5-7-4-2-1-3-6(7)9-7/h1-2,6,8H,3-5H2 |
InChI-Schlüssel |
ZBBHXNGZHKUXSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2(C1O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)




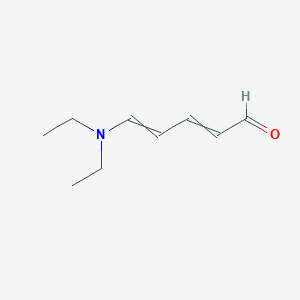
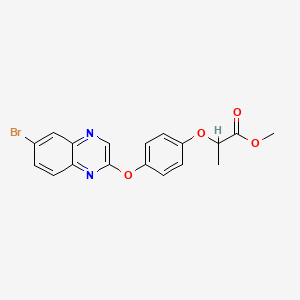


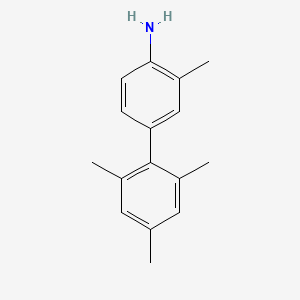
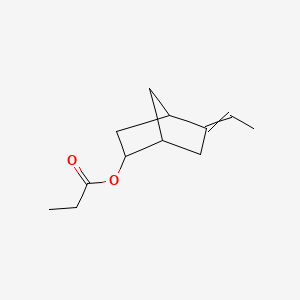
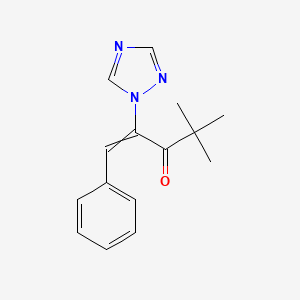
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
